Ethyl(dihydroxy)methylammonium bromide
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Overview
Description
Ethyl(dihydroxy)methylammonium bromide is a chemical compound with the molecular formula C₃H₁₀BrNO₂. It is a quaternary ammonium salt that features an ethyl group, two hydroxyl groups, and a methyl group attached to the nitrogen atom, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(dihydroxy)methylammonium bromide typically involves the quaternization of ethylamine with formaldehyde and hydrobromic acid. The reaction proceeds as follows:
- Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
- The resulting ethyl(dihydroxy)methylamine is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl(dihydroxy)methylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl(methyl)amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed:
Oxidation: Formation of ethyl(dihydroxy)methylketone.
Reduction: Formation of ethyl(methyl)amine.
Substitution: Formation of ethyl(dihydroxy)methylammonium chloride or iodide.
Scientific Research Applications
Ethyl(dihydroxy)methylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the formulation of surfactants and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of ethyl(dihydroxy)methylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets and pathways involved include membrane phospholipids and protein active sites .
Comparison with Similar Compounds
Methylammonium Bromide: Similar in structure but with a methyl group instead of an ethyl group.
Formamidinium Bromide: Contains a formamidinium cation instead of an ethyl(dihydroxy)methylammonium cation.
Guanidinium Bromide: Features a guanidinium cation, which has different chemical properties and applications.
Uniqueness: Ethyl(dihydroxy)methylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes and its potential antimicrobial properties set it apart from other similar compounds .
Properties
CAS No. |
828258-70-4 |
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Molecular Formula |
C3H10BrNO2 |
Molecular Weight |
172.02 g/mol |
IUPAC Name |
ethyl-dihydroxy-methylazanium;bromide |
InChI |
InChI=1S/C3H10NO2.BrH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MPUVIEGJZFVRLA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(O)O.[Br-] |
Origin of Product |
United States |
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